molecular formula C14H16N2O3S B7743235 MFCD02958461

MFCD02958461

Cat. No.: B7743235
M. Wt: 292.36 g/mol
InChI Key: FGNPZXMPHFOOCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, based on the structural and functional analogs discussed in the evidence, we infer that MFCD02958461 likely belongs to the class of boronic acid derivatives or heterocyclic aromatic compounds, which are commonly used in pharmaceutical synthesis and cross-coupling reactions .

Properties

IUPAC Name

2-(4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O3S/c1-2-9(14(18)19)16-7-15-12-11(13(16)17)8-5-3-4-6-10(8)20-12/h7,9H,2-6H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNPZXMPHFOOCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)N1C=NC2=C(C1=O)C3=C(S2)CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of MFCD02958461 typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a thieno[2,3-d]pyrimidine derivative with a butyric acid derivative in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to ensure the desired product yield.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process optimization focuses on maximizing yield and purity while minimizing by-products and waste. Advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: MFCD02958461 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can modify the thieno[2,3-d]pyrimidine ring.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid under acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, under appropriate solvent conditions.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thieno[2,3-d]pyrimidine derivatives.

Scientific Research Applications

MFCD02958461 has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique mechanism of action.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism by which MFCD02958461 exerts its effects involves interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to altered cellular processes. For example, it may bind to a particular enzyme’s active site, preventing substrate binding and subsequent catalytic activity. This inhibition can result in therapeutic effects, such as reduced cell proliferation in cancer cells.

Comparison with Similar Compounds

Comparison with Similar Compounds

While direct data for MFCD02958461 is unavailable, the evidence provides robust methodologies and comparative analyses for structurally analogous compounds. Below is a comparative framework based on CAS 1046861-20-4 (MDL: MFCD13195646, a boronic acid derivative) and other related compounds from the evidence:

Table 1: Key Properties of Selected Compounds
Property CAS 1046861-20-4 CAS 1761-61-1 CAS 41841-16-1
Molecular Formula C₆H₅BBrClO₂ C₇H₅BrO₂ C₉H₉BrO₂
Molecular Weight 235.27 201.02 229.07
Log Po/w (XLOGP3) 2.15 2.15 (similar analog) 2.71
Solubility (mg/ml) 0.24 0.687 0.219
BBB Permeability Yes Not reported Yes
Synthetic Accessibility 2.07 2.07 (similar analog) 1.46
Structural and Functional Contrasts

CAS 1046861-20-4: A bromo-chloro-substituted phenylboronic acid with high GI absorption and moderate solubility. Its halogenated structure enhances reactivity in Suzuki-Miyaura couplings but reduces solubility compared to non-halogenated analogs .

Research Findings and Limitations

  • Methodological Insights : Studies emphasize the use of XLOGP3 and SILICOS-IT models for predicting partition coefficients and solubility, critical for prioritizing compounds in early-stage drug discovery .
  • Gaps in Data: None of the evidence explicitly addresses this compound, highlighting a need for expanded public databases to include proprietary or newer compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.